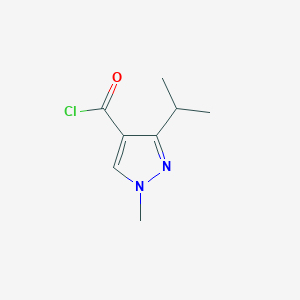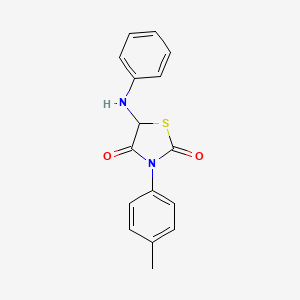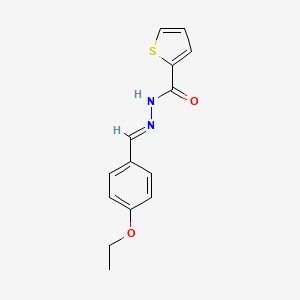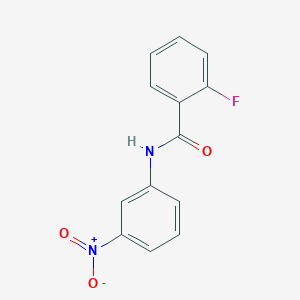
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 1-méthyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyle est un composé chimique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions 1 et 2. Ce composé spécifique se caractérise par la présence d'un groupe méthyle en position 1, d'un groupe isopropyle en position 3 et d'un groupe chlorure de carbonyle en position 4 du cycle pyrazole. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorure de 1-méthyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyle implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec un composé 1,3-dicarbonylé, tel que l'acétylacétone, en milieu acide ou basique.
Introduction de substituants : Les groupes méthyle et isopropyle peuvent être introduits par des réactions d'alkylation utilisant des halogénures d'alkyle appropriés.
Formation du groupe chlorure de carbonyle : Le groupe chlorure de carbonyle peut être introduit en faisant réagir le dérivé d'acide carboxylique correspondant avec du chlorure de thionyle (SOCl2) ou du chlorure d'oxalyle ((COCl)2).
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont optimisées pour le rendement et la pureté, et les processus sont souvent automatisés pour garantir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorure de 1-méthyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorure de carbonyle est très réactif et peut subir des réactions de substitution nucléophile avec des amines, des alcools et des thiols pour former des amides, des esters et des thioesters, respectivement.
Réactions d'oxydation et de réduction : Le cycle pyrazole peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes que les réactions de substitution.
Hydrolyse : Le groupe chlorure de carbonyle peut être hydrolysé pour former l'acide carboxylique correspondant.
Réactifs et Conditions Communes :
Substitution nucléophile : Des réactifs tels que les amines, les alcools et les thiols sont couramment utilisés. Les réactions sont généralement effectuées en présence d'une base, telle que la triéthylamine, pour neutraliser le chlorure d'hydrogène formé.
Oxydation : Des oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être employés.
Principaux Produits :
Amides, esters et thioesters : Formés par des réactions de substitution nucléophile.
Acides carboxyliques : Formés par hydrolyse du groupe chlorure de carbonyle.
Applications De Recherche Scientifique
Le chlorure de 1-méthyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers dérivés de pyrazole, qui sont importants dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de composés ayant des propriétés thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'Action
Le mécanisme d'action du chlorure de 1-méthyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyle dépend de son application spécifique. En général, le composé peut interagir avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, par l'intermédiaire de son groupe chlorure de carbonyle réactif. Cette interaction peut conduire à la formation de liaisons covalentes avec des sites nucléophiles sur les molécules cibles, modulant ainsi leur activité.
Composés Similaires :
Chlorure de 1-méthyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyle : Structure similaire, mais avec le groupe chlorure de carbonyle en position 5.
Phénylacétone : Un composé organique avec un groupe carbonyle similaire, mais une structure globale et des applications différentes.
Unicité : Le chlorure de 1-méthyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyle est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses réactions de substitution en fait un intermédiaire précieux en chimie de synthèse.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its reactive carbonyl chloride group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on the target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at position 5.
Phenylacetone: An organic compound with a similar carbonyl group but different overall structure and applications.
Uniqueness: 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)7-6(8(9)12)4-11(3)10-7/h4-5H,1-3H3 |
Clé InChI |
PBGFJQBLXXXZSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C=C1C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)

![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)



